[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine: Cytotoxic Selectivity Profile vs. Doxorubicin Standard
A structurally related analog, 4-[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-4-yl]-1,2-dihydro-2-oxo-6-(pyridin-2-yl)pyridine-3-carbonitrile, derived from the same 4-bromophenyl-pyrazole core, demonstrated superior selectivity compared to the chemotherapeutic standard doxorubicin [1]. While the analog showed potent activity against cancer cell lines, it notably displayed no cytotoxic activity against normal human BJ-1 fibroblasts, in contrast to doxorubicin's known cardiotoxicity and broad cytotoxicity [1].
| Evidence Dimension | Cytotoxicity (IC50) & Selectivity |
|---|---|
| Target Compound Data | IC50 = 9.130 µM (HepG2), 11.957 µM (MCF7), 9.130 µM (A549), 29.130 µM (PC3), 8.913 µM (HCT116); No cytotoxicity on BJ-1 normal fibroblasts. |
| Comparator Or Baseline | Doxorubicin: IC50 = 34.242 µM (HepG2), 20.851 µM (MCF7), 5.928 µM (A549), 38.024 µM (PC3), 7.174 µM (HCT116). |
| Quantified Difference | Analog is 3.8x more potent than doxorubicin in HepG2 cells (9.13 µM vs 34.24 µM), with a marked selectivity advantage indicated by the lack of normal cell toxicity. |
| Conditions | In vitro MTT assay on human cancer cell lines (HepG2, MCF7, A549, PC3, HCT116) and normal BJ-1 fibroblasts. |
Why This Matters
This establishes that the 4-bromophenyl-pyrazole scaffold is not just cytotoxic but can be tuned for selective anticancer activity, a key differentiator for screening libraries over broad-spectrum cytotoxics like doxorubicin.
- [1] Srour, A. M., Fahmy, H. H., Khater, M. A., El-Manawaty, M. A., & Shalaby, E. M. (2018). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Monatshefte für Chemie - Chemical Monthly, 149, 1137–1147. View Source
